Centhaquine

Descripción general

Descripción

Centhaquine, also known as Lyfaquin®, is a novel, first-in-class resuscitative agent for the treatment of hypovolemic shock . Hypovolemic shock is a life-threatening condition caused by severe loss of fluids from the body, such as blood loss via the rupture of major blood vessels, arterial lacerations, and ruptured aneurysms . Centhaquine has shown very promising results in preclinical and clinical trials and has been found to be a safe and effective resuscitative agent for haemorrhagic shock .

Synthesis Analysis

Centhaquine Citrate is synthesized by the reaction of Styrenyl quinoline and piperazine . The specific synthesis method involves combining Styrenyl quinoline and piperazine in ethanol and acetic acid and heating at reflux .

Molecular Structure Analysis

The chemical formula of Centhaquine is C28H33N3O7 . Its exact mass is 523.23 and its molecular weight is 523.590 .

Chemical Reactions Analysis

The resulting compound from the synthesis process is recrystallized from hot hexane and filtered, yielding centhaquin as an off-white crystalline solid .

Aplicaciones Científicas De Investigación

Hemostatic Resuscitation

Centhaquine has been found to have significant effects on blood coagulation in both normal states and uncontrolled hemorrhage . It does not impair coagulation and facilitates hemostatic resuscitation . This makes it a potential therapeutic agent in managing uncontrolled bleeding, a common challenge in trauma and surgical cases .

Vasopressor Activity

Centhaquine acts as a novel vasopressor, acting on α2A- and α2B-adrenoreceptors . This action increases venous return and improves tissue perfusion . This property can be beneficial in conditions where there is a need to improve blood flow to tissues, such as shock or heart failure .

Reduced Vasopressor Requirement

Patients treated with centhaquine required a lesser amount of vasopressors in the first 48 hours of resuscitation . This could potentially reduce the side effects associated with vasopressor use .

Potential Use in Clinical Trials

Centhaquine is currently under investigation in clinical trial NCT04045327 . The trial aims to evaluate the efficacy of Centhaquine as a resuscitative agent for hypovolemic shock .

Mecanismo De Acción

Target of Action

Centhaquine primarily acts on α2A- and α2B-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, regulating the constriction of blood vessels and the control of blood pressure .

Mode of Action

Centhaquine interacts with its targets, the α2B adrenergic receptors, to produce venous constriction . This interaction results in an increase in venous return to the heart . Additionally, it stimulates sodium sense in the brain, leading to an increase in the intravascular blood volume .

Biochemical Pathways

The primary biochemical pathway affected by Centhaquine involves the adrenergic system. By acting on α2B adrenergic receptors, Centhaquine prompts the constriction of veins, thereby increasing the amount of blood returned to the heart . This process enhances tissue perfusion and improves outcomes in patients with shock .

Pharmacokinetics

It is known that centhaquine is administered intravenously, ensuring rapid absorption and immediate availability in the body .

Action Environment

The efficacy and stability of Centhaquine are influenced by the patient’s physiological state, particularly the presence of hypovolemic shock . The compound’s action is most effective in this environment, where it can increase venous return, improve tissue perfusion, and ultimately reduce mortality .

Direcciones Futuras

Centhaquine is still in clinical trials in the U.S . It has shown significant promise in improving outcomes and reducing the death rate when added to standard care . There is an urgent need for an effective resuscitative agent for hypovolemic shock, and Centhaquine could be a game changer for the treatment of this serious and life-threatening condition .

Propiedades

IUPAC Name |

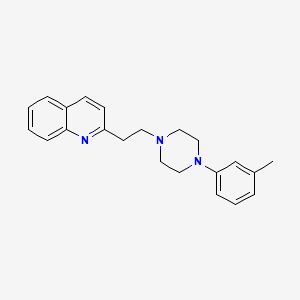

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centhaquine | |

CAS RN |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

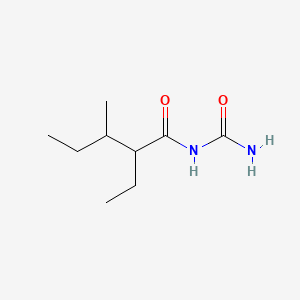

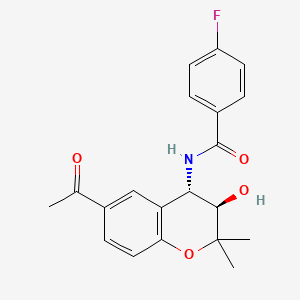

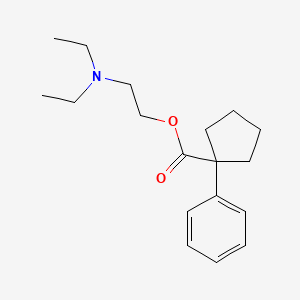

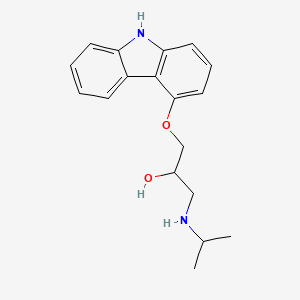

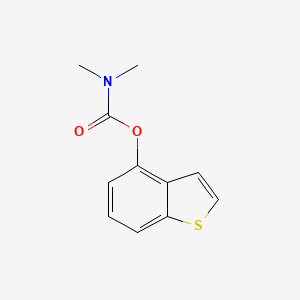

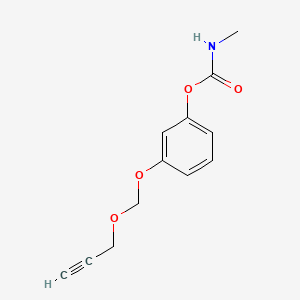

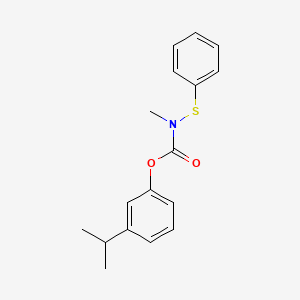

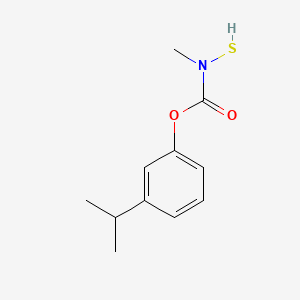

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.